molecular formula C12H11NO2 B3066416 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione CAS No. 81109-49-1

3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione

Cat. No. B3066416
CAS RN: 81109-49-1
M. Wt: 201.22 g/mol
InChI Key: XCOLWDZEHYDCOP-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole derivatives are known for their wide range of pharmacological properties .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . The exact synthesis process for “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains two methyl groups and one phenyl group attached to the pyrrole ring .

Scientific Research Applications

Scientific Research Applications of 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione

1. Application in Luminescent Polymers 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione has been utilized in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and quantum yields up to 81%, making them potential candidates for applications in optoelectronics and photonics (Zhang & Tieke, 2008).

2. Corrosion Inhibition This compound has been studied for its inhibitive action against carbon steel corrosion in acidic environments. It acts as a corrosion inhibitor, with its efficiency increasing with concentration. This property is significant for industrial applications where corrosion resistance is crucial (Zarrouk et al., 2015).

3. Solubility and Solvent Effects Research on the solubility of derivatives of 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione in various solvents provides valuable insights for pharmaceutical and chemical applications. Understanding solvent interactions is crucial for process optimization in chemical manufacturing (Li et al., 2019).

4. Anti-Inflammatory and Antimicrobial Activities Derivatives of this compound have shown promising results in anti-inflammatory and antimicrobial activities. These findings could pave the way for new therapeutic agents in the medical field (Paprocka et al., 2022).

5. Photoluminescent Polymers It's also used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary depending on their structure and the target biological system. Some pyrrole derivatives are known to inhibit certain enzymes, which can be useful in the treatment of various diseases . The specific mechanism of action of “3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione” is not specified in the available literature.

properties

IUPAC Name

3,4-dimethyl-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOLWDZEHYDCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506837
Record name 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione

CAS RN

81109-49-1
Record name 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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